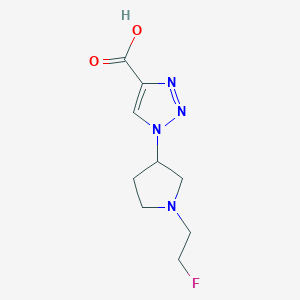

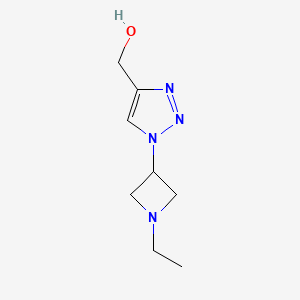

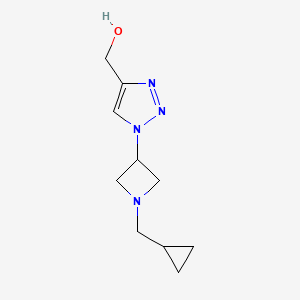

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Overview

Description

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, also known as TBC, is an organic compound with a molecular formula of C9H14N4O2. It is a colorless, crystalline solid with a melting point of 79-81°C. TBC is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of uses in research and industrial applications, including as a reagent in organic synthesis, as a catalyst in the preparation of polymers and as a ligand for metal complexes.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines : Research demonstrates the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, highlighting the reactivity of related azido compounds and providing insight into the stability and spectral characteristics of these molecules (Ivanov et al., 2018).

Ester Formylhydrazones Studies : A study on ester formylhydrazones details the synthesis from reactions involving alkyl imidate hydrochlorides and formylhydrazine. This research contributes to the understanding of triazoles' formation and their chemical behavior (Ikizler & Yildirim, 1998).

Triazolyl-Indole Derivatives : Exploration of triazolyl-indole containing alkylsulfanyl analogues has been conducted, showing the synthesis process and confirming molecular structures through X-ray diffraction. Such studies are crucial for understanding the interactions and properties of these compounds (Boraei et al., 2021).

Chemical Properties and Reactions

Quantum Chemical Investigation : Research into 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones involves quantum chemical calculations to estimate the geometry of rotamers, contributing to our understanding of chemical structures and reactions (Milen et al., 2019).

Asymmetric Aldol Routes : A study describes the enantioselective synthesis of certain carbamates, providing a foundation for developing novel protease inhibitors. This highlights the potential pharmaceutical applications of tert-butyl carbamates (Ghosh et al., 2017).

Potential Applications

Antitumor Activity : A compound related to tert-butyl carbamates has been synthesized and tested for antitumor activity, revealing promising results against specific cancer cell lines. This suggests potential therapeutic applications for these compounds (Ye Jiao et al., 2015).

Antimicrobial Activity : Synthesis and antimicrobial activity studies on derivatives of tert-butyl carbazate have been conducted, showing significant biological activity. This research opens the door to new antimicrobial agents (Ghoneim & Mohamed, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active molecules .

Biochemical Pathways

Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by “tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate”. The compound could potentially be involved in a variety of biochemical reactions due to the presence of reactive groups such as the carbamate and the triazole .

properties

IUPAC Name |

tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGVFEBRNCWNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.